molecular formula C12H8N2O2 B11892487 Imidazo[1,2-a]quinoline-1-carboxylic acid

Imidazo[1,2-a]quinoline-1-carboxylic acid

Cat. No.: B11892487
M. Wt: 212.20 g/mol
InChI Key: WLRCNDJFQNYSEI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoline-1-carboxylic acid is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo ring fused to a quinoline moiety. It has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions, often mediated by iodine . This method provides moderate to good yields and is considered environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, is of interest for sustainable production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the imidazo ring makes it susceptible to oxidation reactions.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Imidazo[1,2-a]quinoline-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]quinoline-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

imidazo[1,2-a]quinoline-1-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,(H,15,16)

InChI Key

WLRCNDJFQNYSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=C(N32)C(=O)O

Origin of Product

United States

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